Chenodeoxycholate anion

Description

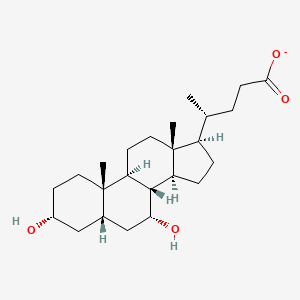

Structure

3D Structure

Properties

Molecular Formula |

C24H39O4- |

|---|---|

Molecular Weight |

391.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 |

InChI Key |

RUDATBOHQWOJDD-BSWAIDMHSA-M |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Biosynthesis and Primary Metabolic Pathways of Chenodeoxycholate Anion

Classical Pathway of Bile Acid Synthesis

The classical, or neutral, pathway is the predominant route for bile acid synthesis in humans, accounting for the majority of primary bile acid production. researchgate.netportlandpress.com This pathway is initiated in the hepatocytes and involves a series of enzymatic reactions that modify the cholesterol molecule. researchgate.net

Role of Cytochrome P450 7A1 (CYP7A1)

The initial and rate-limiting step of the classical pathway is catalyzed by the microsomal enzyme Cholesterol 7α-hydroxylase, encoded by the CYP7A1 gene. nih.govnih.gov This enzyme introduces a hydroxyl group at the 7α position of the cholesterol steroid nucleus, converting it to 7α-hydroxycholesterol. nih.govjci.org This reaction is a committed step, meaning that once 7α-hydroxycholesterol is formed, it is destined for conversion into bile acids. youtube.com The activity of CYP7A1 is tightly regulated, ensuring a controlled rate of bile acid synthesis to meet physiological demands. basicmedicalkey.com

Involvement of Cytochrome P450 8B1 (CYP8B1) in Cholic Acid vs. Chenodeoxycholate Anion Production

Following the formation of 7α-hydroxycholesterol, a subsequent intermediate, 7α-hydroxy-4-cholesten-3-one, is produced. nih.govresearchgate.net This molecule stands at a critical branch point in the classical pathway, where its fate is determined by the action of another cytochrome P450 enzyme, Sterol 12α-hydroxylase (CYP8B1). nih.govbasicmedicalkey.com

If CYP8B1 hydroxylates 7α-hydroxy-4-cholesten-3-one at the 12α position, the pathway is directed towards the synthesis of cholic acid. nih.govnih.gov However, in the absence of 12α-hydroxylation by CYP8B1, the intermediate is shunted towards the production of the this compound. nih.govresearchgate.net Therefore, the expression and activity of CYP8B1 are crucial determinants of the ratio of cholic acid to this compound in the bile acid pool. basicmedicalkey.comresearchgate.netbiorxiv.org In the absence of CYP8B1 activity, the synthesis of bile acids shifts entirely towards the production of chenodeoxycholate and its derivatives. researchgate.netbiorxiv.org

Alternative Pathway of Bile Acid Synthesis

In addition to the classical pathway, an alternative, or acidic, pathway contributes to the synthesis of the this compound. researchgate.net This pathway is initiated by the hydroxylation of the cholesterol side chain and is quantitatively less significant than the classical pathway under normal physiological conditions, accounting for a smaller percentage of total bile acid production. portlandpress.com

Initiation by Cytochrome P450 27A1 (CYP27A1)

The alternative pathway is initiated by the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1). researchgate.netresearchgate.net This enzyme hydroxylates cholesterol at the 27th carbon position, forming 27-hydroxycholesterol (B1664032). researchgate.netdiff.org This initial step can occur in various tissues, not just the liver. jci.org The resulting oxysterols are then transported to the liver for further processing. jci.org

Contribution of Cytochrome P450 7B1 (CYP7B1)

Once 27-hydroxycholesterol reaches the liver, it is further hydroxylated at the 7α-position by the enzyme Oxysterol 7α-hydroxylase (CYP7B1). jci.orgjci.org This step is crucial for channeling the intermediates of the alternative pathway towards the synthesis of the this compound. portlandpress.comdiff.org The alternative pathway preferentially produces chenodeoxycholic acid in humans. jci.orgjci.org

Enzymatic Transformations and Intermediates in Primary Bile Acid Synthesis

The conversion of cholesterol into the this compound involves a multitude of enzymatic steps and the formation of several key intermediates. Following the initial hydroxylations in both the classical and alternative pathways, further modifications to the steroid nucleus and shortening of the side chain are required.

In the classical pathway, after the action of CYP7A1, 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7). researchgate.netnih.gov This intermediate, if not acted upon by CYP8B1, proceeds through a series of reactions catalyzed by enzymes such as aldo-keto reductases to modify the steroid ring structure. researchgate.net

The degradation of the steroid side chain is a complex process that occurs in the peroxisomes. missouristate.edu It involves the activation of C₂₇ bile acid precursors, such as dihydroxy-5β-cholestanoic acid (DHCA), to their coenzyme A (CoA) esters. missouristate.eduresearchgate.net This activation is a prerequisite for the subsequent shortening of the side chain by three carbons via β-oxidation, ultimately yielding chenodeoxycholoyl-CoA. missouristate.edu This is then converted to the this compound.

Studies on human liver fractions have shown that the mitochondrial fraction predominantly catalyzes the 26-hydroxylation of 5β-cholestane-3α, 7α-diol, a key step in the side-chain degradation leading to chenodeoxycholic acid. nih.gov

Key Enzymes in this compound Biosynthesis

| Enzyme | Pathway | Function |

|---|---|---|

| Cytochrome P450 7A1 (CYP7A1) | Classical | Initiates the classical pathway by converting cholesterol to 7α-hydroxycholesterol. nih.gov |

| Cytochrome P450 8B1 (CYP8B1) | Classical | Determines the ratio of cholic acid to chenodeoxycholate by 12α-hydroxylating a key intermediate. nih.govbasicmedicalkey.com |

| Cytochrome P450 27A1 (CYP27A1) | Alternative & Classical | Initiates the alternative pathway by forming 27-hydroxycholesterol and is also involved in side-chain oxidation in the classical pathway. researchgate.netresearchgate.net |

| Cytochrome P450 7B1 (CYP7B1) | Alternative | Hydroxylates oxysterols at the 7α-position in the alternative pathway. jci.orgjci.org |

| 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) | Classical | Converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. researchgate.netnih.gov |

Physiological Functions

Role in Fat Digestion and Absorption

The detergent property of chenodeoxycholate is vital for the digestion and absorption of dietary lipids. hmdb.cawikipedia.org In the intestine, chenodeoxycholate and other bile acids aggregate to form mixed micelles with phospholipids (B1166683). frontiersin.org These micelles are able to emulsify water-insoluble fats, cholesterol, and fat-soluble vitamins, breaking them down into smaller, more manageable particles. nih.gov This emulsification process dramatically increases the surface area available for enzymatic action by pancreatic lipase, facilitating the hydrolysis of fats into fatty acids and monoglycerides, which can then be absorbed by the intestinal lining. wikipedia.orgfrontiersin.org

Taurine (B1682933) Conjugation (Taurochenodeoxycholate)

Regulation of Cholesterol Homeostasis

Chenodeoxycholate plays a central role in maintaining whole-body cholesterol homeostasis. hmdb.canih.gov The synthesis of bile acids from cholesterol represents a major route for cholesterol elimination from the body. nih.govfrontiersin.org Furthermore, chenodeoxycholate, acting through the FXR receptor, orchestrates a negative feedback loop that tightly controls its own synthesis. nih.govjci.org When bile acid levels in the liver are high, chenodeoxycholate binds to and activates FXR, which in turn represses the transcription of the CYP7A1 gene, the rate-limiting enzyme in bile acid synthesis. nih.govnih.gov This feedback mechanism prevents the excessive accumulation of bile acids and ensures that cholesterol catabolism is matched to physiological needs. jci.org

Transport and Cellular Distribution Mechanisms of Chenodeoxycholate Anion

Enterohepatic Circulation Dynamics

The enterohepatic circulation is a highly efficient process that conserves the body's pool of bile acids, including chenodeoxycholate. nih.gov After synthesis in the liver, chenodeoxycholate is conjugated with either glycine (B1666218) or taurine (B1682933) and secreted into the bile. wjgnet.com It then travels to the small intestine to aid in lipid digestion. nih.govwjgnet.com In the terminal ileum, the majority of bile acids are reabsorbed and returned to the liver via the portal vein. nih.govnih.gov This cycle of secretion and reabsorption happens multiple times a day. mdpi.com The small fraction of chenodeoxycholate that escapes reabsorption enters the colon, where it can be modified by gut bacteria into secondary bile acids like lithocholic acid. wjgnet.comfrontiersin.org

Hepatocellular Uptake Mechanisms

The reuptake of chenodeoxycholate anion from the portal blood into the liver's parenchymal cells, the hepatocytes, is the first step in its return journey. This process is mediated by several transport proteins located on the basolateral (sinusoidal) membrane of the hepatocytes. nih.govresearchgate.net

The Na+-Taurocholate Cotransporting Polypeptide, encoded by the SLC10A1 gene, is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids, including chenodeoxycholate conjugates, from the portal circulation into hepatocytes. wjgnet.comuzh.ch NTCP exhibits a higher affinity for conjugated bile acids over unconjugated ones. uzh.chnih.gov Specifically, it shows a preference for dihydroxy bile salts like the conjugates of chenodeoxycholate. uzh.ch While unconjugated chenodeoxycholic acid is not a substrate for NTCP, its glycine conjugate, glycochenodeoxycholate (GCDC), is transported with high efficiency. researchgate.net In fact, GCDC has demonstrated a lower Michaelis constant (KM) and a significantly higher intrinsic clearance compared to the prototypical NTCP substrate, taurocholate, indicating a very high affinity and transport capacity. researchgate.net

Table 1: Kinetic Parameters of Human NTCP for Chenodeoxycholate Conjugates

| Substrate | KM (µM) | Intrinsic Clearance (µl/mg protein/min) | Transported by NTCP |

|---|---|---|---|

| Glycochenodeoxycholate (GCDC) | 0.569 ± 0.318 | 153 ± 53 | Yes |

| Chenodeoxycholic acid (CDCA) | Not applicable | Not applicable | No |

| Taurocholate (TCA) (for comparison) | 6.44 ± 3.83 | 6.92 ± 4.72 | Yes |

Data sourced from a study using human NTCP-overexpressing Chinese Hamster Ovary cells. researchgate.net

Na+-Taurocholate Cotransporting Polypeptide (NTCP/Ntcp)

Canalicular Export Systems

Once inside the hepatocyte, chenodeoxycholate and its conjugates are transported across the canalicular membrane into the bile, a process that is the rate-limiting step in bile formation. wjgnet.com

The Bile Salt Export Pump (BSEP), a member of the ATP-binding cassette (ABC) transporter family encoded by the ABCB11 gene, is the primary transporter responsible for the secretion of monovalent bile salts, including chenodeoxycholate conjugates, into the bile canaliculus. uzh.chnih.govcapes.gov.br This ATP-dependent process moves bile salts against a steep concentration gradient. uzh.ch Human BSEP transports both unconjugated chenodeoxycholate and its glycine and taurine conjugates. nih.gov Studies have determined the inhibition constants (Ki) for various bile salts, which reflect their affinity for the transporter.

Table 2: Inhibition Constants (Ki) of Human BSEP for Chenodeoxycholate Conjugates

| Inhibitor | Ki (µM) |

|---|---|

| Glycochenodeoxycholate | 7 |

| Taurochenodeoxycholate | 28 |

| Glycocholate (for comparison) | 11 |

Data based on competitive inhibition of taurocholate transport. nih.govcapes.gov.br

The substrate specificity of BSEP shows a preference for unconjugated bile salts and glycine conjugates over taurine conjugates. nih.gov

Intestinal Transport Mechanisms

After aiding in digestion, the majority of chenodeoxycholate is efficiently reabsorbed in the distal part of the small intestine, primarily the terminal ileum, to be returned to the liver. nih.govnih.gov This reabsorption is a critical component of the enterohepatic circulation. nih.gov

The primary transporter responsible for the active uptake of bile acids from the intestinal lumen into the enterocytes is the Apical Sodium-dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene. nih.govnih.govuniprot.org This transporter is highly expressed on the apical membrane of enterocytes in the terminal ileum. nih.gov ASBT-mediated transport is a sodium-dependent process. nih.gov

Research has shown that both the conjugation at the C-24 position and the hydroxylation pattern of the steroid nucleus influence the interaction of bile acids with hASBT. nih.gov C-24 conjugation generally improves the inhibitory potency and transport of bile acids via hASBT. nih.gov Dihydroxy bile acids like chenodeoxycholate, particularly when conjugated, exhibit high transport rates. nih.gov For instance, the ileum absorbs unconjugated chenodeoxycholic acid more rapidly than its glycine conjugate. jci.org Once inside the enterocyte, bile acids are thought to bind to the ileal bile acid-binding protein (IBABP) which facilitates their transport to the basolateral membrane for exit into the portal circulation via the organic solute transporter alpha/beta (OSTα/OSTβ). wjgnet.com A small fraction of chenodeoxycholate can also be passively absorbed along the intestine. mdpi.com

Apical Sodium-Dependent Bile Acid Transporter (ASBT)

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is a key player in the intestinal absorption of bile salts. capes.gov.br This transporter, located on the apical membrane of enterocytes in the terminal ileum, mediates the initial uptake of bile acids from the intestinal lumen. researchgate.netnih.gov ASBT is an efficient transport system for both conjugated and unconjugated bile salts, demonstrating a higher affinity for dihydroxy bile salts like chenodeoxycholate compared to trihydroxy bile salts. capes.gov.br The process is electrogenic and relies on the co-transport of sodium, with a proposed stoichiometry of 2 sodium ions to 1 bile acid molecule. nih.gov Beyond the ileum, ASBT is also expressed in the biliary epithelium and renal proximal tubules. researchgate.netnih.gov The critical role of ASBT in bile acid conservation is highlighted by the fact that inherited mutations in this transporter lead to primary bile acid malabsorption. nih.gov

Heteromeric Organic Solute Transporter (OSTα-OSTβ)

Following uptake by ASBT, bile acids are transported across the basolateral membrane of enterocytes into the portal circulation by the heteromeric Organic Solute Transporter, OSTα-OSTβ (SLC51). researchgate.netnih.gov This transporter is composed of two distinct subunits, OSTα (SLC51A) and OSTβ (SLC51B), which must heterodimerize to form a functional unit. nih.gov This complex is essential for the efflux of bile acids and other steroid-derived molecules from epithelial cells in the intestine, kidney, and liver. nih.govmdpi.com OSTα-OSTβ functions as a bidirectional, facilitated diffusion transporter, meaning it can mediate both uptake and efflux depending on the substrate's electrochemical gradient. nih.govresearchgate.net Research in mice has shown that expression of OSTα-OSTβ is increased by cholic acid and chenodeoxycholate, indicating a regulatory role for bile acids in their own transport. physiology.org The transporter preferentially handles hydrophobic bile acids, such as the conjugates of chenodeoxycholate. uef.fi

Renal Transport and Excretion

The kidneys also participate in the transport and excretion of this compound through specific transporters.

Solute Carrier Organic Anion Transporter Family Member 4C1 (SLCO4C1/OATP4C1)

The Solute Carrier Organic Anion Transporter Family Member 4C1 (SLCO4C1), also known as Organic Anion Transporting Polypeptide 4C1 (OATP4C1), is involved in the transport of organic anions, including chenodeoxycholate. uniprot.orguniprot.orggenecards.org This transporter is predominantly expressed in the kidney. uniprot.orgwikipedia.org It facilitates the transport of a range of substances, including steroids and thyroid hormones, in a sodium-independent manner. uniprot.orguniprot.org The activity of SLCO4C1 can be stimulated by an acidic extracellular environment. uniprot.orguniprot.org Located on the basolateral membrane of kidney proximal tubule cells, it is thought to play a role in the renal reabsorption and secretion of various compounds. uniprot.orguniprot.orgwikipedia.org

pH-Dependent Cholangiocellular Bile Salt Uptake

The uptake of bile salts by cholangiocytes, the epithelial cells lining the bile ducts, is influenced by pH. karger.comuni-muenchen.de The protonation of chenodeoxycholate is highly sensitive to pH changes within the physiological range. uni-muenchen.de A decrease in extracellular pH leads to an exponential increase in the intracellular accumulation of glycine-conjugated chenodeoxycholate (GCDC) in human cholangiocytes. uni-muenchen.de This pH-dependent uptake is a critical factor in bile acid-induced cholangiocyte toxicity. karger.comuni-muenchen.de The "biliary HCO3- umbrella" hypothesis suggests that bicarbonate secretion by cholangiocytes creates an alkaline microenvironment that protects these cells by preventing the protonation and subsequent entry of toxic bile acids. nih.govresearchgate.net

Membrane Binding and Cellular Affinity Studies

The interaction of chenodeoxycholate with cellular membranes is a crucial aspect of its transport and physiological effects.

Binding to Sinusoidal and Canalicular Membranes

Studies on rat liver plasma membranes have identified both high and low-affinity binding sites for chenodeoxycholate on both sinusoidal and canalicular membranes. nih.govnih.gov Scatchard analysis revealed two classes of binding sites on each membrane for chenodeoxycholate. nih.gov The high-affinity binding is thought to represent a carrier-mediated process. nih.gov Interestingly, there is little difference observed in the binding properties between the sinusoidal and canalicular membranes for chenodeoxycholate. nih.gov The binding of chenodeoxycholate to sinusoidal membrane vesicles can be significantly inhibited by cholate (B1235396). nih.gov Fluorescent derivatives of chenodeoxycholate have been used to visualize its transport across hepatocytes, showing a rapid, homogeneous intracellular fluorescence and transport to the canalicular vacuole, suggesting a cytoplasmic route of transport. capes.gov.brsemanticscholar.org

Inhibition of Transporter Substrate Transport

The this compound and its conjugated forms can act as inhibitors of various membrane transporters, thereby affecting the disposition of other endogenous and xenobiotic substrates. This inhibition is often competitive, arising from the fact that chenodeoxycholate itself is a substrate for these transporters. By binding to the transporter, it can prevent or reduce the rate at which other substrate molecules are transported. This interaction has been documented for members of both the ATP-Binding Cassette (ABC) and Solute Carrier (SLC) superfamilies of transporters.

Inhibition of ATP-Binding Cassette (ABC) Transporters

Chenodeoxycholate and its derivatives have been shown to interact with several clinically relevant ABC transporters, including P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and the Bile Salt Export Pump (BSEP).

P-glycoprotein (P-gp, ABCB1)

Research has demonstrated that specific conjugated forms of chenodeoxycholate can inhibit the transport function of P-glycoprotein. In studies using multidrug-resistant cells and rat canalicular membrane vesicles, taurochenodeoxycholate and glycochenodeoxycholate were found to inhibit P-gp-mediated transport. nih.gov The transport of known P-gp substrates, such as rhodamine 123 and daunorubicin, was significantly reduced in the presence of these bile acids at concentrations ranging from 50 to 200 µM. nih.gov Conversely, primary and secondary unconjugated bile acids did not show an inhibitory effect. nih.gov These findings suggest a potential for interaction between P-gp function and certain bile acids. nih.gov

| Inhibitor | Transporter | Inhibited Substrate | Experimental System | Observed Effect | Source |

|---|---|---|---|---|---|

| Taurochenodeoxycholate | P-glycoprotein (P-gp) | Rhodamine 123, Daunomycin | Drug-resistant cells, Rat canalicular membrane vesicles | Inhibited transport at 50-200 µM concentrations | nih.gov |

| Glycochenodeoxycholate | P-glycoprotein (P-gp) | Rhodamine 123, Daunomycin | Drug-resistant cells, Rat canalicular membrane vesicles | Inhibited transport at 50-200 µM concentrations | nih.gov |

Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2)

MRP2 is an apical efflux pump responsible for the biliary excretion of various anionic conjugates, including bilirubin (B190676) glucuronides and drug metabolites. researchgate.netannualreviews.org Chenodeoxycholate conjugates, such as chenodeoxycholate-glucuronide, are known substrates for MRP2. researchgate.net As substrates, they can competitively inhibit the transport of other compounds handled by MRP2. researchgate.netfrontiersin.org For example, the excretion of chenodeoxycholate glucuronide was found to be impaired in rat models deficient in MRP2, confirming its role as a transporter for this bile acid conjugate. researchgate.net The transport of other MRP2 substrates, like pravastatin, can be influenced by compounds that interact with this transporter. doi.org

Bile Salt Export Pump (BSEP, ABCB11)

BSEP is the primary transporter responsible for secreting conjugated bile acids from hepatocytes into the bile canaliculus. nih.gov Both taurochenodeoxycholate and glycochenodeoxycholate are major physiological substrates for BSEP. nih.gov Due to their role as primary substrates, they are integral to the pump's function but can also competitively inhibit the transport of other BSEP substrates.

Inhibition of Solute Carrier (SLC) Transporters

The this compound and its metabolites also interact significantly with uptake transporters from the SLC superfamily, particularly the Organic Anion Transporting Polypeptides (OATPs) and the Na+/Taurocholate Cotransporting Polypeptide (NTCP).

Organic Anion Transporting Polypeptides (OATPs)

OATPs are crucial for the hepatic uptake of a wide range of compounds from the blood. nih.gov Chenodeoxycholate and its conjugates are well-documented substrates and, consequently, inhibitors of several OATP isoforms.

OATP1B1 and OATP1B3 : These liver-specific transporters are critical for the clearance of many drugs and endogenous molecules. nih.govresearchgate.net Glycochenodeoxycholate is recognized as an inhibitor of OATP1B1. nih.gov Furthermore, metabolites such as glycochenodeoxycholate-3-sulfate (GCDCA-S) and chenodeoxycholate-24-glucuronide (CDCA-24G) have been identified as substrates for both OATP1B1 and OATP1B3. nih.govresearchgate.netresearchgate.net This substrate relationship implies that they can competitively inhibit the uptake of other OATP1B1/1B3 substrates, such as atorvastatin. nih.govresearchgate.net

OATP4C1 : This transporter is expressed in the kidney and is involved in the transport of organic anions. uniprot.org Studies screening numerous bile acids found that chenodeoxycholic acid is an inhibitor of OATP4C1-mediated transport. researchgate.net It is also recognized as a substrate for OATP4C1. uniprot.org

| Inhibitor/Substrate | Transporter | Effect/Interaction | Implication | Source |

|---|---|---|---|---|

| Glycochenodeoxycholate | OATP1B1 | Inhibitor | Inhibits transport of other OATP1B1 substrates. | nih.gov |

| Glycochenodeoxycholate-3-sulfate (GCDCA-S) | OATP1B1, OATP1B3 | Substrate | Competitively inhibits uptake of other substrates (e.g., atorvastatin). | nih.govresearchgate.net |

| Chenodeoxycholate-24-glucuronide (CDCA-24G) | OATP1B1, OATP1B3 | Substrate | Competitively inhibits uptake of other substrates. | nih.gov |

| Chenodeoxycholic acid | OATP4C1 | Inhibitor and Substrate | Inhibits renal transport of other OATP4C1 substrates. | uniprot.orgresearchgate.net |

Na+/Taurocholate Cotransporting Polypeptide (NTCP, SLC10A1)

NTCP is the primary transporter for the uptake of conjugated bile acids from portal blood into hepatocytes. mdpi.com Chenodeoxycholate metabolites, including GCDCA-S and CDCA-24G, are confirmed substrates for NTCP. nih.govresearchgate.net As with other transporters for which it is a substrate, chenodeoxycholate and its conjugates can act as competitive inhibitors, reducing the uptake of other NTCP substrates like taurocholate. nih.govresearchgate.net

Molecular Targets and Receptor Interactions of Chenodeoxycholate Anion

Nuclear Receptors

Chenodeoxycholate anion modulates gene expression by binding to and activating several nuclear receptors, thereby playing a crucial role in metabolic homeostasis.

The this compound is the most potent endogenous ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. oup.com The binding of chenodeoxycholate to the ligand-binding domain of FXR induces a conformational change in the receptor. This change facilitates the dissociation of corepressors and the recruitment of coactivators. oup.com

The activated FXR, as a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. oup.comphysiology.org A typical FXRE is an inverted repeat of the AGGTCA-like sequence separated by one nucleotide (IR-1). oup.comphysiology.org This binding initiates the transcription of genes involved in bile acid homeostasis. For instance, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov This represents a negative feedback mechanism to control bile acid levels. nih.gov

Furthermore, chenodeoxycholate-mediated FXR activation upregulates the expression of the bile salt export pump (BSEP), a transporter responsible for pumping bile acids out of hepatocytes and into the bile canaliculi. nih.gov It also induces genes involved in cholesterol transport, such as phospholipid transfer protein (PLTP) and apolipoprotein C-II (apoC-II). oup.com In the intestine, FXR activation by chenodeoxycholate induces the expression of fibroblast growth factor 19 (FGF19), which then travels to the liver to suppress CYP7A1 expression. physiology.orgnih.gov Additionally, studies have shown that chenodeoxycholic acid (CDCA) activates FXR, which can lead to the induction of detoxifying enzymes through the activation of AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

| Gene | Function | Effect of Activation | Reference |

|---|---|---|---|

| SHP (Small Heterodimer Partner) | Inhibits CYP7A1 transcription | Decreased bile acid synthesis | nih.gov |

| BSEP (Bile Salt Export Pump) | Transports bile acids out of hepatocytes | Increased bile acid efflux | nih.gov |

| PLTP (Phospholipid Transfer Protein) | Transfers phospholipids (B1166683) | Modulation of lipid metabolism | oup.com |

| ApoC-II (Apolipoprotein C-II) | Modulates triglyceride metabolism | Regulation of plasma triglycerides | oup.com |

| FGF19 (Fibroblast Growth Factor 19) | Inhibits CYP7A1 transcription in the liver | Decreased bile acid synthesis | physiology.orgnih.gov |

The this compound also interacts with the Pregnane X Receptor (PXR), a nuclear receptor primarily known for its role in sensing and regulating the metabolism of xenobiotics and endogenous compounds. mdpi.com PXR demonstrates a high affinity for certain bile acids, including chenodeoxycholate. mdpi.com The activation of PXR by ligands like chenodeoxycholate can influence bile acid homeostasis, as well as lipid and cholesterol metabolism. mdpi.com There is significant cross-talk between PXR and other nuclear receptors, such as FXR and the Constitutive Androstane Receptor (CAR), in regulating metabolic processes. mdpi.comoup.com PXR activation has been shown to play a role in countering inflammation and in the detoxification and clearance of bile acids. wjgnet.com

The Vitamin D Receptor (VDR) is another nuclear receptor that can be modulated by the this compound. nih.gov VDR is a receptor for the active form of vitamin D3 and also for the secondary bile acid lithocholic acid (LCA). nih.govnih.gov Studies have indicated that VDR plays a role in bile acid metabolism and excretion. nih.gov While the direct binding affinity of chenodeoxycholate to VDR is less pronounced than that of LCA, it can influence VDR signaling pathways. nih.gov VDR activation is linked to the expression of genes involved in cellular homeostasis, calcium and phosphate (B84403) regulation, and immune responses. frontiersin.org The interaction of bile acids with VDR highlights the intricate network of nuclear receptor signaling in maintaining metabolic balance. nih.gov

Chenodeoxycholate can also indirectly influence the activity of other nuclear receptors. For instance, the regulation of bile acid synthesis by FXR involves interactions with Hepatocyte Nuclear Factor 4α (HNF-4α). oup.com HNF-4α is a crucial transcription factor for the expression of many liver-specific genes, including those involved in lipid and glucose metabolism. biorxiv.orgnih.gov It directly regulates the expression of genes such as CYP7A1. nih.gov The FXR-induced SHP protein can inhibit the transcriptional activity of HNF-4α, thereby contributing to the suppression of bile acid synthesis. oup.com While direct binding of chenodeoxycholate to Liver X Receptor α (LXRα) is not well-established, the metabolic pathways regulated by FXR and LXRα are interconnected, particularly in the context of cholesterol and lipid metabolism.

Vitamin D Receptor (VDR) Modulation

G-Protein Coupled Receptors (GPCRs)

Beyond the nucleus, this compound exerts rapid, non-genomic effects through the activation of cell surface G-protein coupled receptors.

The this compound is a ligand for the Takeda G-protein Receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1). nih.govresearchgate.net TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells like macrophages. nih.gov The binding of chenodeoxycholate to TGR5 activates the receptor, leading to the stimulation of a Gs protein and a subsequent increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase. frontiersin.orgresearchgate.net

This increase in cAMP acts as a second messenger, activating downstream signaling pathways, most notably Protein Kinase A (PKA). researchgate.netfrontiersin.org The TGR5-mediated signaling cascade has diverse physiological effects. In intestinal enteroendocrine L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance. nih.govfrontiersin.org In macrophages, TGR5 activation has anti-inflammatory effects by inhibiting the NF-κB signaling pathway. researchgate.net Furthermore, TGR5 activation in brown adipose tissue can promote energy expenditure. researchgate.net The potency of bile acids in activating TGR5 follows the order: lithocholic acid > deoxycholic acid > chenodeoxycholic acid > cholic acid. researchgate.net

| Cell/Tissue Type | Downstream Effect | Physiological Outcome | Reference |

|---|---|---|---|

| Intestinal L-cells | Increased GLP-1 secretion | Improved glucose homeostasis | nih.govfrontiersin.org |

| Macrophages | Inhibition of NF-κB pathway | Anti-inflammatory response | researchgate.net |

| Brown Adipose Tissue | Increased energy expenditure | Regulation of metabolism | researchgate.net |

| Sinusoidal Endothelial Cells | Stimulation of nitric oxide synthesis | Paracrine vasodilation | researchgate.net |

Ion Channels and Ligand-Gated Receptors

The this compound directly modulates the activity of several ion channels and ligand-gated receptors, influencing neuronal excitability and cellular signaling pathways.

Large-Conductance Ca2+-Activated K+ Channels (BK channels) Activation

The large-conductance Ca2+- and voltage-activated K+ (BK) channel, also known as the MaxiK channel, is a key regulator of cellular excitability. frontiersin.org The activation of BK channels leads to an outflow of potassium ions, causing hyperpolarization of the cell membrane. patsnap.com This process is crucial in various physiological functions, including the regulation of smooth muscle tone and neuronal firing. frontiersin.orgnih.gov

Research has demonstrated that the this compound can activate BK channels. Specifically, low concentrations of chenodeoxycholate (CDC) have been shown to stimulate bicarbonate secretion in pancreatic duct epithelial cells, a process mediated by the activation of apical BK channels. nih.govcore.ac.uksemanticscholar.org This activation is thought to hyperpolarize the apical membrane, thereby increasing the driving force for anion secretion. nih.govsemanticscholar.org

| Target | Interacting Molecule | Effect of Interaction |

| Large-Conductance Ca2+-Activated K+ Channels (BK channels) | This compound | Activation, leading to membrane hyperpolarization and increased anion secretion. nih.govcore.ac.uksemanticscholar.org |

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

N-Methyl-D-Aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory. wikipedia.orgnih.gov Over-activation of these receptors can lead to excessive calcium influx and subsequent excitotoxicity, a process implicated in various neurodegenerative disorders. wikipedia.orgnih.gov

Studies have identified the this compound as a potent antagonist of NMDA receptors. nih.govnih.govfrontiersin.orgcore.ac.uk Whole-cell patch-clamp recordings have revealed that chenodeoxycholate blocks NMDA receptors, thereby reducing neuronal firing. nih.gov This antagonistic action is believed to be a direct interaction with the ligand-gated ion channel. nih.gov The potency of this antagonism suggests that chenodeoxycholate could play a neuroprotective role by mitigating NMDA receptor-mediated excitotoxicity. biorxiv.org

GABA(A) Receptor Blockade

GABA(A) receptors are ligand-gated chloride ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.gov Activation of these receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. nih.gov

The this compound has been shown to act as an antagonist at GABA(A) receptors. nih.govnih.govfrontiersin.org Whole-cell patch-clamp recordings have demonstrated that chenodeoxycholate blocks GABA(A) receptors. nih.gov This blockade would reduce the inhibitory tone in neuronal circuits, which could have complex effects on network activity. The antagonistic effect on both NMDA and GABA(A) receptors highlights the multifaceted influence of chenodeoxycholate on neuronal signaling. nih.govnih.gov

| Receptor | Interacting Molecule | Effect of Interaction |

| N-Methyl-D-Aspartate (NMDA) Receptor | This compound | Antagonism, leading to reduced neuronal firing and potential neuroprotection against excitotoxicity. nih.govnih.govcore.ac.ukbiorxiv.org |

| GABA(A) Receptor | This compound | Blockade, reducing inhibitory neurotransmission. nih.govnih.gov |

Direct Enzymatic and Protein Interactions

Beyond its effects on ion channels and receptors, the this compound directly interacts with and modulates the activity of key intracellular enzymes, influencing cellular signaling and metabolic pathways.

Protein Kinase C (PKC) Modulation

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the regulation of numerous cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com The activity of PKC is itself subject to complex regulation.

The interaction of chenodeoxycholate with PKC is multifaceted and dependent on the cellular context and reaction conditions. nih.gov Studies have shown that chenodeoxycholate can inhibit the Ca2+- and phosphatidylserine (B164497) (PS)-dependent activity of PKC at a Ca2+ concentration of 1 mM. nih.gov This inhibition is thought to occur through interactions with both Ca2+ and PS. nih.gov Conversely, at an elevated Ca2+ concentration (2 mM), chenodeoxycholate can enhance PKC activity approximately twofold. nih.gov Furthermore, in the presence of the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA) and PS, but without added Ca2+, chenodeoxycholate can cause a modest enhancement of PKC activity. nih.gov This dual regulatory capacity—acting as either an inhibitor or an activator—suggests that the local ionic environment can dictate the functional consequences of chenodeoxycholate's interaction with PKC. nih.gov

11 beta-Hydroxysteroid Dehydrogenase 2 (11 beta HSD2) Inhibition

11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is a crucial enzyme that protects the mineralocorticoid receptor (MR) from illicit activation by cortisol. nih.gov It achieves this by converting active cortisol to its inactive form, cortisone. nih.govscbt.com

Research has identified chenodeoxycholic acid (CDCA) as an inhibitor of 11β-HSD2. nih.govnih.gov In studies using human embryonic kidney (HEK-293) cells, CDCA was found to inhibit 11β-HSD2 with an IC50 value of 22 micromolar (µM). nih.gov This inhibition leads to an increase in cortisol-dependent activation of the mineralocorticoid receptor. nih.gov Another study reported a higher IC50 value of 70 µM for CDCA against 11β-HSD2 from sheep kidney. nih.gov The inhibition of 11β-HSD2 by chenodeoxycholate provides a mechanism by which this bile acid can influence steroid hormone signaling and electrolyte balance. nih.gov

| Enzyme | Interacting Molecule | Effect of Interaction | IC50 Value |

| Protein Kinase C (PKC) | This compound | Inhibition or enhancement depending on Ca2+ concentration. nih.gov | Not Applicable |

| 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) | This compound | Inhibition, leading to increased cortisol-dependent activation of the mineralocorticoid receptor. nih.govnih.gov | 22 µM (HEK-293 cells) nih.gov, 70 µM (sheep kidney) nih.gov |

Effects on Adenylate Cyclase and cAMP Concentration

The this compound exerts complex and often cell-type-specific effects on the adenylate cyclase (AC) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. Its interactions can lead to the activation, potentiation, or even inhibition of cAMP production through various mechanisms, including receptor-mediated and direct enzyme modulation.

A primary mechanism for chenodeoxycholate-induced cAMP production is through the activation of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. mdpi.comnih.gov Binding of chenodeoxycholate and its conjugated forms, such as taurochenodeoxycholate (TCDCA), to TGR5 activates the associated Gsα subunit of the heterotrimeric G protein. mdpi.com This, in turn, stimulates transmembrane adenylyl cyclase (tmAC) to convert ATP into intracellular cAMP. mdpi.commdpi.com This pathway is crucial for many of the physiological roles of bile acids, including the regulation of inflammation and energy metabolism. mdpi.com For instance, in studies using H1299 and NR8383 macrophage cells, TCDCA was shown to significantly increase cAMP levels via the TGR5 receptor, an effect that was diminished by the adenylate cyclase inhibitor SQ22536.

In addition to direct receptor-mediated activation, chenodeoxycholate can potentiate cAMP accumulation stimulated by other agents. In human gallbladder epithelial cells, taurochenodeoxycholate did not affect basal cAMP levels but significantly increased forskolin-induced cAMP accumulation. physiology.orgresearchgate.net This potentiation was found to be dependent on Protein Kinase C (PKC), as its inhibition abrogated the effect. physiology.orgresearchgate.net Specifically, taurochenodeoxycholate induced the translocation of PKC-α and -δ isoforms. physiology.orgresearchgate.net The gallbladder epithelial cells were found to express multiple adenylyl cyclase isoforms, including the PKC-regulated AC5 and AC7, suggesting a mechanism where chenodeoxycholate activates PKC, which then enhances the activity of adenylyl cyclase. physiology.orgresearchgate.net Similarly, in human colonic T84 cells, chenodeoxycholate was found to increase intracellular cAMP concentration and stimulate Cl- secretion via a cAMP-PKA pathway. nih.gov This effect was reduced by the adenylate cyclase inhibitor MDL12330A, confirming the involvement of AC. nih.govchemsrc.com

However, the influence of chenodeoxycholate on cAMP is not always stimulatory. In some cellular contexts, it can inhibit cAMP production. For example, research on human dermal fibroblasts demonstrated that chenodeoxycholate could inhibit prostaglandin (B15479496) E1-induced cAMP production, a process also mediated by PKCα. physiology.org This highlights the context-dependent nature of chenodeoxycholate's signaling effects, where the same family of kinases (PKC) can lead to opposite outcomes on cAMP levels depending on the cell type and the primary stimulus.

Furthermore, research has distinguished the effects of chenodeoxycholate on transmembrane adenylyl cyclases from its effects involving soluble adenylyl cyclase (sAC). sAC is a cytosolic enzyme regulated by bicarbonate and calcium rather than G proteins. karger.comwikipedia.orgnih.gov In human cholangiocytes, chenodeoxycholate-induced apoptosis is regulated by sAC. karger.comnih.gov Inhibition of sAC was shown to prevent this apoptosis, indicating that the pro-apoptotic signal in this context is mediated by a distinct, localized pool of cAMP generated by sAC. karger.comnih.gov This is contrasted with the protective, anti-apoptotic effects often associated with cAMP produced by transmembrane adenylyl cyclases in the same cells. karger.com

Finally, it is noteworthy that not all signaling actions of chenodeoxycholate involve the adenylyl cyclase-cAMP axis. In some instances, such as the activation of the NLRP3 inflammasome in macrophages, the downstream effects of chenodeoxycholate were found to be independent of this pathway. oncotarget.com

Table 1: Summary of this compound's Effects on Adenylate Cyclase and cAMP

| Cell Type | Form of Chenodeoxycholate | Observed Effect on cAMP | Mediator(s) | Key Finding | Citation |

|---|---|---|---|---|---|

| Human Gallbladder Epithelial Cells | Taurochenodeoxycholate | Potentiates forskolin-induced cAMP accumulation | PKC-α, PKC-δ, AC5, AC7 | Potentiates stimulated cAMP production via PKC-dependent activation of specific adenylyl cyclase isoforms. | physiology.orgresearchgate.net |

| Human Colonic T84 Cells | Chenodeoxycholate | Increases intracellular cAMP concentration | TGR5, Adenylyl Cyclase, PKA | Stimulates Cl- secretion through a TGR5-mediated cAMP/PKA pathway. The effect is reduced by an AC inhibitor. | nih.govchemsrc.com |

| Human Dermal Fibroblasts | Chenodeoxycholate | Inhibits prostaglandin E1-induced cAMP production | PKCα | Exhibits an inhibitory effect on stimulated cAMP synthesis, mediated by PKCα. | physiology.org |

| Human Cholangiocytes (H69) | Chenodeoxycholate | Pro-apoptotic signaling via sAC-derived cAMP | Soluble Adenylyl Cyclase (sAC), Calcium | Induces apoptosis via a distinct pathway involving sAC, which is separate from the protective effects of tmAC-derived cAMP. | karger.comnih.gov |

| NR8383 Macrophages | Taurochenodeoxycholate | Increases cAMP content | TGR5, Adenylyl Cyclase | Demonstrates anti-inflammatory effects via the TGR5-cAMP-PKA-CREB signaling pathway. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 8-bromo-cAMP |

| Adenosine triphosphate (ATP) |

| Atropine |

| BaCl2 |

| BAPTA-AM |

| Bumetanide |

| Calcitriol |

| Carbachol |

| Chenodeoxycholate |

| Cholic acid |

| Ciprofloxacin |

| Cyclic adenosine monophosphate (cAMP) |

| Deoxycholic acid |

| Forskolin |

| GW-4064 |

| H89 |

| Isoproterenol |

| KH7 |

| Lithocholic acid |

| Lubiprostone |

| MDL12330A |

| Nocodazole |

| PD-98059 |

| Prostaglandin E1 |

| SB-203580 |

| SQ22536 |

| Taurochenodeoxycholate (TCDCA) |

| Taurodeoxycholic acid |

| Ursodeoxycholic acid |

Regulation of Gene Expression and Signaling Pathways by Chenodeoxycholate Anion

Feedback Regulation of Bile Acid Synthesis

The primary mechanism by which chenodeoxycholate controls bile acid synthesis is through the repression of the CYP7A1 gene. nih.govjci.orgresearchgate.net This gene encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical or neutral pathway of bile acid synthesis. basicmedicalkey.comjci.org

Studies in primary human hepatocytes have demonstrated that chenodeoxycholic acid (CDCA) is a potent inhibitor of bile acid synthesis. nih.gov Treatment of these cells with glycochenodeoxycholic acid (GCDCA) significantly decreased the formation of cholic acid. nih.gov This inhibitory effect is mediated by a marked decrease in CYP7A1 mRNA levels. nih.gov In fact, CDCA has been identified as the strongest inhibitor of CYP7A1 expression among the major bile acids. nih.gov

The signaling pathway for this repression involves the c-Jun N-terminal kinase (JNK) pathway. nih.gov Both CDCA and the inflammatory cytokine interleukin-1 beta (IL-1β) can activate the JNK pathway, leading to the inhibition of CYP7A1 gene transcription. nih.gov This is achieved through the induction of c-Jun, which then interferes with the activity of hepatocyte nuclear factor 4α (HNF4α), a key activator of the CYP7A1 promoter. nih.gov Specifically, c-Jun blocks the recruitment of the coactivator PGC-1α to the CYP7A1 chromatin by HNF4α. nih.gov

Table 1: Effect of Chenodeoxycholate on Bile Acid Synthesis and Gene Expression

| Cell Type | Treatment | Effect on Cholic Acid Formation | Effect on CYP7A1 mRNA | Reference |

|---|---|---|---|---|

| Primary Human Hepatocytes | Glycochenodeoxycholic acid (GCDCA) | Decreased | Markedly Decreased | nih.gov |

| Human Primary Hepatocytes & HepG2 cells | Chenodeoxycholic acid (CDCA) | Not specified | Reduced | nih.gov |

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a key mediator in the feedback regulation of bile acid synthesis, and its activation often involves the induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. jci.orgfrontiersin.orgembopress.org Chenodeoxycholate is a potent activator of FXR. jci.orgfrontiersin.org

Upon activation by chenodeoxycholate, FXR induces the expression of SHP. jci.orgfrontiersin.orgnih.gov SHP then acts as a transcriptional repressor, inhibiting the activity of liver receptor homolog-1 (LRH-1), a transcription factor essential for CYP7A1 gene expression. researchgate.net Studies in human liver slices have shown that treatment with chenodeoxycholate induces SHP expression, which in turn represses CYP7A1. nih.gov Furthermore, research in primary human hepatocytes has shown that CDCA upregulates the expression of NR0B2, the gene encoding SHP. frontiersin.org

Interestingly, bile acid signaling pathways not only induce SHP gene expression but also increase the stability of the SHP protein by inhibiting its degradation through the ubiquitin-proteasomal pathway. nih.gov This stabilization is dependent on the extracellular signal-regulated kinase (ERK) pathway. nih.gov Upon treatment with bile acids, SHP is phosphorylated at Serine 26, which is crucial for its stability. nih.gov

Regulation of Cholesterol 7α-Hydroxylase (CYP7A1) Expression

Regulation of Transporter Expression

Chenodeoxycholate also plays a significant role in regulating the expression of various transporters involved in the enterohepatic circulation of bile acids. This regulation helps to control the intracellular concentration of bile acids in hepatocytes and other cells.

The expression of many bile acid transporters is under the transcriptional control of nuclear receptors, most notably FXR. physiology.orgresearchgate.netphysiology.org Chenodeoxycholate, as an FXR agonist, can modulate the expression of these transporters. physiology.org

For instance, the expression of the bile salt export pump (BSEP or ABCB11), which is responsible for pumping bile acids from hepatocytes into the bile, is induced by chenodeoxycholate. nih.govnih.gov In HepG2 cells, CDCA has been shown to increase BSEP mRNA levels significantly. nih.gov Similarly, the expression of the organic solute transporter α-β (Ostα-Ostβ), a basolateral bile acid transporter in the intestine, is positively regulated by chenodeoxycholate through FXR activation. physiology.org

In human liver slices, chenodeoxycholate treatment has been shown to induce the expression of BSEP and ABCB4 (MDR3). nih.gov Conversely, the expression of the organic anion transporting peptide (OATP)1B1 was repressed. nih.gov

Table 2: Regulation of Transporter Gene Expression by Chenodeoxycholate

| Transporter | Gene | Regulation by Chenodeoxycholate | Mediating Nuclear Receptor | Reference |

|---|---|---|---|---|

| Bile Salt Export Pump | BSEP (ABCB11) | Induced | FXR | nih.govnih.gov |

| Organic Solute Transporter α-β | Ostα-Ostβ | Induced | FXR | physiology.org |

| Multidrug Resistance Protein 3 | ABCB4 (MDR3) | Induced | Not specified | nih.gov |

| Organic Anion Transporting Polypeptide 1B1 | OATP1B1 | Repressed | Not specified | nih.gov |

Beyond transcriptional regulation, there is evidence suggesting that bile acids can influence transporters through post-translational modifications. For example, glycochenodeoxycholate (GCDCA) has been shown to induce post-translational modifications of the sodium-taurocholate cotransporting polypeptide (NTCP). nih.gov Specifically, treatment with GCDCA leads to S-nitrosylation and tyrosine nitration of NTCP, which in turn reduces the uptake of toxic bile acids by hepatocytes. nih.gov This represents a rapid, non-genomic mechanism to protect liver cells from bile acid toxicity.

Transcriptional Regulation by Nuclear Receptors

Activation of Inflammasome Pathways

Recent research has highlighted a role for chenodeoxycholate in activating the NLRP3 inflammasome, a multiprotein complex that plays a critical role in innate immunity and inflammation. nih.govresearchgate.netnih.govoncotarget.com

Studies have shown that chenodeoxycholic acid can induce the activation of the NLRP3 inflammasome in macrophages in a dose-dependent manner. nih.govresearchgate.netnih.gov This activation leads to the secretion of the pro-inflammatory cytokine IL-1β. nih.govresearchgate.netnih.gov The underlying mechanism involves the promotion of reactive oxygen species (ROS) production and potassium (K+) efflux, two key triggers for NLRP3 inflammasome activation. nih.govresearchgate.net

The production of ROS is partly mediated through the TGR5/EGFR downstream signaling pathway, which includes protein kinase B (AKT), extracellular regulated protein kinases (ERK), and c-Jun N-terminal kinase (JNK) pathways. nih.govresearchgate.net Additionally, CDCA can induce the release of ATP from macrophages, which then triggers K+ efflux via the P2X7 receptor. nih.govresearchgate.netoncotarget.com This activation of the NLRP3 inflammasome by excessive chenodeoxycholate may represent an endogenous danger signal that initiates liver inflammation during cholestasis. researchgate.netoncotarget.com

NLRP3 Inflammasome Activation

Research has demonstrated that chenodeoxycholic acid (CDCA), the protonated form of the chenodeoxycholate anion, can induce the activation of the NLRP3 inflammasome in macrophages. nih.govresearchgate.net This activation is a critical step in the inflammatory process, leading to the maturation and secretion of pro-inflammatory cytokines. nih.govresearchgate.net Studies have shown that this activation is dose-dependent and is not dependent on crystal phagocytosis, suggesting a receptor-mediated pathway. nih.gov The process involves the assembly of a large cytoplasmic complex composed of NLRP3, apoptosis-associated speck-like protein (ASC), and pro-caspase-1. researchgate.net This assembly leads to the activation of caspase-1, a key enzyme in the inflammatory cascade. nih.govresearchgate.net

Reactive Oxygen Species (ROS) Production

A key mechanism through which the this compound activates the NLRP3 inflammasome is by promoting the production of reactive oxygen species (ROS). nih.govresearchgate.net ROS are highly reactive molecules that can act as intracellular signaling messengers. mdpi.com Studies have shown that treatment of macrophages with CDCA leads to a significant increase in ROS production. nih.gov This increase in ROS is a crucial upstream event for NLRP3 inflammasome activation. nih.govresearchgate.net The source of ROS production in response to bile acids can be from various cellular compartments, including mitochondria and NADPH oxidases. mdpi.com The antioxidant N-acetyl-L-cysteine (NAC) has been shown to significantly reduce CDCA-induced IL-1β secretion, highlighting the critical role of ROS in this pathway. nih.gov

K+ Efflux and ATP Release Mechanisms

Potassium (K+) efflux, or the outflow of potassium ions from the cell, is another critical trigger for NLRP3 inflammasome activation. nih.gov The this compound has been found to induce K+ efflux in macrophages. nih.govresearchgate.net This process is linked to the release of adenosine (B11128) triphosphate (ATP) from the cells. nih.govresearchgate.net CDCA stimulation causes a concentration-dependent release of ATP, which then acts on the P2X7 receptor, an ATP-gated ion channel. nih.govnih.gov The activation of the P2X7 receptor leads to the opening of an associated ion channel, facilitating the efflux of K+ from the cell. nih.gov This decrease in intracellular potassium concentration is a key signal for the assembly and activation of the NLRP3 inflammasome. nih.gov

Secretion of Pro-inflammatory Cytokines

The activation of the NLRP3 inflammasome by the this compound culminates in the secretion of potent pro-inflammatory cytokines, most notably interleukin-1β (IL-1β). nih.govresearchgate.netnih.gov The activated caspase-1 cleaves the inactive precursor, pro-IL-1β, into its mature and biologically active form, which is then secreted from the cell. nih.govresearchgate.net In addition to IL-1β, chenodeoxycholate has also been shown to increase the release of other pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α) from intestinal epithelial cells. nih.gov This cytokine release is a key driver of the inflammatory response associated with conditions of bile acid accumulation. nih.govnih.gov

Modulation of Cellular Signaling Cascades

Beyond the NLRP3 inflammasome, the this compound influences a range of other cellular signaling pathways that are crucial for cellular function, proliferation, and metabolism.

TGR5/EGFR Downstream Signaling (e.g., Protein Kinase B, ERK, JNK pathways)

The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is a key membrane receptor for bile acids, including the this compound. nih.govnih.gov Activation of TGR5 by chenodeoxycholate can lead to the transactivation of the epidermal growth factor receptor (EGFR). nih.gov This TGR5/EGFR signaling axis then triggers downstream signaling cascades, including the activation of Protein Kinase B (Akt), extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK). nih.govresearchgate.net Studies have shown that CDCA stimulation leads to the phosphorylation and activation of Akt, ERK1/2, and JNK in macrophages. nih.gov Inhibition of these pathways has been shown to reduce both ROS production and the subsequent secretion of IL-1β, indicating their critical role in mediating the pro-inflammatory effects of the this compound. nih.gov

AMP-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. wikipedia.org Research indicates that bile acids, including glycochenodeoxycholate (a conjugate of chenodeoxycholate), can induce the activation of AMPK. nih.gov In some cellular contexts, such as in hepatocytes, the activation of AMPK by bile acids like taurocholate is part of a signaling pathway that promotes cell polarization. pnas.org This pathway involves cAMP, Epac, MEK, and LKB1 as upstream regulators of AMPK. pnas.org The activation of AMPK by bile acids can have diverse downstream effects, including the regulation of autophagy and cell migration. nih.gov

Table 1: Research Findings on this compound's Signaling Effects

| Signaling Event | Cell Type | Key Findings | Reference |

|---|---|---|---|

| NLRP3 Inflammasome Activation | Macrophages | Chenodeoxycholate induces dose-dependent activation of the NLRP3 inflammasome. | nih.govresearchgate.net |

| ROS Production | Macrophages, HepG2 cells | Chenodeoxycholate stimulates the production of reactive oxygen species. | nih.govresearchgate.net |

| K+ Efflux and ATP Release | Macrophages | Chenodeoxycholate induces ATP release, leading to P2X7 receptor-mediated K+ efflux. | nih.govnih.gov |

| Pro-inflammatory Cytokine Secretion | Macrophages, Intestinal epithelial cells | Chenodeoxycholate promotes the secretion of IL-1β, IL-6, IL-8, and TNF-α. | nih.govnih.gov |

| TGR5/EGFR Downstream Signaling | Macrophages | Chenodeoxycholate activates Akt, ERK, and JNK pathways via TGR5/EGFR. | nih.govresearchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Adenosine triphosphate (ATP) |

| Alpelisib |

| Chenodeoxycholate |

| Chenodeoxycholic acid (CDCA) |

| Chloroquine (CQ) |

| Deoxycholic acid (DCA) |

| Glycochenodeoxycholate |

| Guggulsterone |

| INT-777 |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Lithocholate (LCA) |

| N-acetyl-L-cysteine (NAC) |

| Taurocholate |

| Tauroursodeoxycholate |

| Tumor necrosis factor-α (TNF-α) |

| Ursodeoxycholate |

Mitogen-Activated Protein (MAP) Kinase Pathways

Mitogen-activated protein (MAP) kinases are a group of protein kinases that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The MAP kinase signaling cascades are typically organized in a three-tiered module consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). nih.gov In mammals, the main MAP kinase families are the extracellular-signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38/stress-activated protein kinases (p38/SAPKs). nih.gov

Chenodeoxycholate has been shown to influence MAP kinase pathways, although the specific effects can vary depending on the cellular context and concentration. For instance, studies have indicated that hydrophobic bile acids can lead to the phosphorylation and activation of JNK. researchgate.net This activation can be a consequence of endoplasmic reticulum (ER) stress induced by the bile acid. researchgate.net The activation of protein kinase C (PKC) by chenodeoxycholate can also play a role in modulating MAP kinase signaling. physiology.orgnih.gov Depending on the specific conditions, chenodeoxycholate can either inhibit or enhance PKC activity, which in turn can influence downstream MAP kinase pathways. nih.gov

Influence on Cell Cycle Progression and Apoptosis

The this compound exerts significant influence over the fundamental cellular processes of cell cycle progression and apoptosis (programmed cell death).

At low concentrations, chenodeoxycholate has been observed to promote the proliferation of certain cell types, such as intestinal epithelial cells. mdpi.com Conversely, higher concentrations of chenodeoxycholate and its conjugates, like glycochenodeoxycholate (GCDC), are known to induce apoptosis in various cell types, including hepatocytes. nih.govmdpi.comphysiology.org This dual role highlights the concentration-dependent effects of this bile acid on cell fate.

Regulation of Cell Cycle Genes (e.g., Cyclin D1, CDK1)

The progression of the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. rutgers.edumdpi.com Chenodeoxycholate has been shown to modulate the expression of key cell cycle regulatory genes.

In studies with intestinal epithelial cells, chenodeoxycholate treatment led to an upregulation of genes associated with cell cycle progression, including Cyclin-dependent kinase 1 (CDK1). researchgate.net CDK1, in complex with cyclin A and cyclin B, is a critical driver of the G2/M transition and entry into mitosis. mdpi.com

Impact on Mitochondrial Biogenesis and Function

Mitochondria are central to cellular energy metabolism and are also key regulators of apoptosis. Chenodeoxycholate has a significant impact on both mitochondrial biogenesis and function. researchgate.net

Studies have shown that chenodeoxycholate can impair mitochondrial function. researchgate.netresearchgate.net This includes causing a collapse of the mitochondrial membrane potential, increasing mitochondrial permeability, and impairing ATP synthesis. researchgate.netresearchgate.net The accumulation of hydrophobic bile acids like chenodeoxycholate can directly damage mitochondrial membranes due to their detergent-like properties. researchgate.net This disruption of mitochondrial integrity can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, thereby initiating the apoptotic cascade. researchgate.netuc.pt

Interestingly, while high concentrations of chenodeoxycholate are detrimental to mitochondrial function, some studies have shown that it can also downregulate the expression of genes related to mitochondrial biogenesis, such as ND1, ND2, COX3, and ATP6. researchgate.netresearchgate.net This suggests a complex regulatory role where chenodeoxycholate can influence not only the function of existing mitochondria but also the production of new ones.

Induction of Endoplasmic Reticulum Stress Pathways

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which activates the unfolded protein response (UPR).

Hydrophobic bile acids, including the conjugated form of chenodeoxycholate, glycochenodeoxycholate (GCDC), are known inducers of ER stress in hepatocytes. researchgate.net This stress is characterized by the activation of key UPR sensors like inositol-requiring enzyme 1 (IRE1) and protein kinase R-like ER kinase (PERK). researchgate.netnih.gov GCDC has been shown to trigger the release of calcium from the ER, a key event in the initiation of ER stress-mediated apoptosis. researchgate.netwindows.net This leads to the increased expression of ER stress markers such as BiP and CHOP. researchgate.net Prolonged ER stress can overwhelm the cell's adaptive capacity and trigger apoptosis. nih.gov

Activation of Calpain and Caspase-12

The induction of ER stress by chenodeoxycholate can lead to the activation of specific proteases that execute the apoptotic program. Calpains are a family of calcium-dependent cysteine proteases, and their activation is often linked to disruptions in intracellular calcium storage. nih.gov

Studies have demonstrated that treatment with glycochenodeoxycholate (GCDC) leads to a significant increase in the activities of both calpain and caspase-12. researchgate.netwindows.net Caspase-12 is an ER-resident caspase that is specifically activated under conditions of ER stress. nih.gov The activation of calpain can, in turn, cleave and activate procaspase-12. nih.gov This creates a signaling cascade where ER stress leads to calpain activation, which then promotes the activation of caspase-12, ultimately contributing to apoptotic cell death. researchgate.netwindows.netnih.gov

Interaction with Iron Homeostasis Regulatory Pathways

Iron homeostasis is a critical physiological process, and its dysregulation is associated with various diseases. Hepcidin (B1576463) is a liver-produced peptide hormone that acts as the master regulator of systemic iron balance. mdpi.com

Recent research has uncovered a connection between chenodeoxycholate and the regulation of iron homeostasis. Specifically, the conjugated form, glycochenodeoxycholate (GCDCA), has been shown to up-regulate the expression of hepcidin. mdpi.com This effect appears to be mediated through the activation of the farnesoid X receptor (FXR), a nuclear receptor for which bile acids are natural ligands. mdpi.com The activation of FXR by GCDCA leads to the stimulation of the SMAD signaling pathway, which in turn increases hepcidin expression. mdpi.com

This increase in hepcidin leads to a decrease in serum iron levels. mdpi.com Iron(II) ions have been shown to react with small aggregates of chenodeoxycholate to form soluble and colloidal compounds, indicating a direct interaction. nih.gov These findings suggest that elevated levels of chenodeoxycholate, as may occur in certain pathological conditions, could contribute to an imbalance in iron homeostasis. mdpi.com

Up-regulation of Hepcidin Expression

The this compound, particularly in its glycine-conjugated form, glycochenodeoxycholate (GCDCA), has been identified as a potent regulator of hepcidin. nih.govresearchgate.net Hepcidin is a peptide hormone synthesized in the liver that plays a crucial role in controlling systemic iron levels. nih.gov Research has shown that elevated levels of GCDCA can lead to a significant increase in hepcidin expression. nih.govmdpi.com

In vitro studies using human hepatoma (HepG2) cells demonstrated that treatment with GCDCA resulted in a dose-dependent and time-dependent increase in hepcidin mRNA expression. nih.gov For instance, treating HepG2 cells with 200 μM GCDCA led to a nearly twofold increase in hepcidin expression. nih.govresearchgate.net This effect is initiated through the activation of the farnesoid X receptor (FXR), a nuclear receptor that binds bile acids. nih.govmdpi.comresearchgate.net The activation of FXR by GCDCA subsequently triggers a downstream signaling cascade that ultimately enhances the transcription of the hepcidin gene (HAMP). nih.govresearchgate.net

The physiological relevance of this up-regulation has been observed in both clinical settings and animal models. Patients with chronic kidney disease (CKD), who often exhibit elevated serum levels of GCDCA, also show increased levels of hepcidin, which contributes to the iron homeostasis imbalance seen in these patients. nih.govmdpi.com In mouse models, administration of GCDCA resulted in higher serum hepcidin levels and a corresponding decrease in serum iron. nih.govmdpi.comresearchgate.net

Table 1: Effect of Glycochenodeoxycholate (GCDCA) on Hepcidin Expression in HepG2 Cells

| Treatment | Concentration (µM) | Fold Increase in Hepcidin Expression (approx.) |

|---|---|---|

| Control | 0 | 1 |

| GCDCA | 200 | 2 |

This table presents illustrative data based on findings from in vitro studies. nih.gov

Role of BMP6/ALK3-SMAD Signaling Pathway

The mechanism by which the this compound, through its conjugate GCDCA, up-regulates hepcidin is primarily mediated by the bone morphogenetic protein 6 (BMP6)/activin receptor-like kinase 3 (ALK3)-SMAD signaling pathway. nih.govresearchgate.netmdpi.com This pathway is a central regulator of iron-dependent hepcidin expression. nih.govresearchgate.net

Following the activation of the farnesoid X receptor (FXR) by GCDCA, there is an increased transcription and expression of both BMP6 and ALK3. nih.govmdpi.comresearchgate.net BMP6 is a crucial signaling molecule released from liver sinusoidal endothelial cells in response to iron levels, while ALK3 is a type I BMP receptor found on hepatocytes. nih.govnih.gov

The process unfolds as follows:

FXR Activation : GCDCA binds to and activates FXR in hepatocytes. nih.govmdpi.com

BMP6 and ALK3 Up-regulation : Activated FXR leads to the increased expression of both BMP6 and the receptor ALK3. nih.govmdpi.com

Signal Transduction : BMP6 binds to its receptor complex on the hepatocyte surface, which includes ALK3 and type II BMP receptors. nih.govresearchgate.net

SMAD Phosphorylation : This receptor activation triggers the phosphorylation of the downstream signaling proteins SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). nih.govmdpi.comresearchgate.netnih.gov

Nuclear Translocation : The phosphorylated SMAD1/5/8 complex then associates with SMAD4 and translocates into the nucleus. nih.govresearchgate.net

Gene Transcription : Inside the nucleus, the SMAD complex binds to specific response elements on the hepcidin gene promoter, driving its transcription and leading to increased hepcidin synthesis. nih.govresearchgate.net

In vitro experiments have confirmed that GCDCA treatment significantly increases the phosphorylation of SMAD1/5/8, while other potential hepcidin regulatory pathways, such as the STAT3 and CREBH pathways, remain unaffected. nih.govresearchgate.net Furthermore, studies have shown significant up-regulation of BMP6 and ALK3 gene and protein expression following GCDCA treatment, confirming their central role in this specific signaling cascade. mdpi.comresearchgate.net

Table 2: Key Proteins in the Chenodeoxycholate-Mediated Hepcidin Regulation Pathway

| Protein | Class/Family | Role in Pathway | Effect of GCDCA |

|---|---|---|---|

| This compound | Primary Bile Acid | Initiating Signal | Activates FXR (as GCDCA) |

| FXR | Nuclear Receptor | Upstream Regulator | Activated |

| BMP6 | Bone Morphogenetic Protein | Ligand | Expression Up-regulated |

| ALK3 | Type I BMP Receptor | Receptor | Expression Up-regulated |

| SMAD1/5/8 | R-SMADs | Signal Transducer | Phosphorylation Increased |

| SMAD4 | Co-SMAD | Signal Transducer | Forms complex with p-SMAD1/5/8 |

| Hepcidin | Peptide Hormone | Target Gene Product | Expression Up-regulated |

Role in Specific Biological Processes: Mechanistic Studies in Models

Lipid Homeostasis Regulation

Chenodeoxycholate plays a central role in maintaining lipid and cholesterol balance through multiple mechanisms, including the feedback regulation of its own synthesis and the facilitation of dietary lipid absorption. jci.orgnih.gov It is recognized as a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor pivotal in orchestrating genes involved in lipid and bile acid metabolism. researchgate.netresearchgate.net

The regulatory effects of the chenodeoxycholate anion on cholesterol metabolism are tightly linked to its ability to activate FXR. researchgate.netresearchgate.net As a primary bile acid, its synthesis represents a major pathway for cholesterol catabolism. scienceopen.comnih.gov The accumulation of bile acids, including chenodeoxycholate, triggers a negative feedback mechanism that curtails the transcription of the cholesterol 7α-hydroxylase gene (CYP7A1). jci.orgnih.gov CYP7A1 encodes the rate-limiting enzyme in the primary bile acid synthesis pathway, and its inhibition by chenodeoxycholate effectively downregulates the conversion of cholesterol into bile acids. scienceopen.comjci.orgnih.gov

This FXR-mediated feedback loop involves the upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α) that are required to activate the CYP7A1 promoter. researchgate.net In addition to regulating its own synthesis, chenodeoxycholate has been shown to inhibit hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. nih.govnih.gov Studies in primary human hepatocytes have also demonstrated that chenodeoxycholate can modulate the expression of genes involved in lipid synthesis, transport, and metabolism, such as members of the apolipoprotein (APO) family. uzh.ch

Table 1: Molecular Targets of this compound in Cholesterol Regulation

| Molecular Target | Mechanism of Action | Downstream Effect | References |

| Farnesoid X Receptor (FXR) | Direct binding and activation. researchgate.netresearchgate.net | Activates a signaling cascade that regulates multiple genes involved in bile acid and lipid homeostasis. jci.orgresearchgate.net | researchgate.netresearchgate.netresearchgate.net |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Transcriptional repression via the FXR-SHP pathway. jci.orgresearchgate.net | Decreases the rate of cholesterol catabolism into primary bile acids, representing a key negative feedback loop. jci.orgnih.gov | jci.orgnih.govresearchgate.net |

| HMG-CoA Reductase | Inhibition of enzyme activity. nih.gov | Reduces the rate-limiting step of de novo cholesterol synthesis. nih.govnih.gov | nih.govnih.gov |

| Apolipoprotein (APO) family genes | Modulation of gene expression. uzh.ch | Influences the transport and metabolism of lipids. uzh.ch | uzh.ch |

Chenodeoxycholate is fundamental to the digestion and absorption of dietary lipids and fat-soluble vitamins in the small intestine. basys2.canih.govresearchgate.net Its amphipathic nature, possessing both hydrophobic and hydrophilic surfaces, allows it to act as a potent physiological detergent. basys2.canih.gov In the duodenum, chenodeoxycholate and other bile acids emulsify dietary fats, breaking down large lipid globules into smaller particles. researchgate.netmdpi.com

This emulsification increases the surface area available for enzymatic action by lipases. Subsequently, chenodeoxycholate molecules aggregate with the products of lipid digestion, such as fatty acids and monoglycerides, as well as phospholipids (B1166683) and cholesterol, to form mixed micelles. whiterose.ac.ukabdominalkey.com These micellar structures are water-soluble, enabling the transport of hydrophobic nutrients across the unstirred water layer of the intestinal lumen to the surface of enterocytes for absorption. basys2.caabdominalkey.com This process is essential for the efficient uptake of fats and vital lipid-soluble vitamins. basys2.canih.gov

Mechanisms of Cholesterol Metabolism Regulation

Cellular Proliferation and Differentiation

Beyond its metabolic roles, chenodeoxycholate exhibits signaling functions that can influence cellular processes like proliferation. Its effects can be cell-type and concentration-dependent, as demonstrated in studies on intestinal epithelial cells.

Studies utilizing the porcine intestinal epithelial cell line IPEC-J2 as an in vitro model have demonstrated that chenodeoxycholate can promote cell proliferation. mdpi.comnih.gov In one such study, treatment with 50 μmol/L of chenodeoxycholic acid (CDCA) was found to significantly enhance the viability and proliferation of IPEC-J2 cells. mdpi.comnih.gov This proliferative effect was associated with specific changes in the cell cycle and mitochondrial function. mdpi.comnih.gov

The mechanism appears to involve the regulation of cell cycle progression, with CDCA treatment leading to an increased proportion of cells in the G0/G1 phase. mdpi.com Transcriptome analysis revealed that CDCA significantly upregulated the expression of genes related to advancing the cell cycle, including Cyclin-dependent kinase 1 (CDK1) and cyclin G2 (CCNG2). mdpi.com Furthermore, CDCA treatment was shown to reduce intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing antioxidant enzyme activity, indicating a reduction in oxidative stress which can be conducive to cell health and proliferation. mdpi.com

Table 2: Effects of Chenodeoxycholate (CDCA) on IPEC-J2 Intestinal Epithelial Cells (In Vitro)

| Parameter | Observed Effect | Associated Gene/Pathway Modulation | References |

| Cell Proliferation/Viability | Significantly increased at a concentration of 50 μM. mdpi.com | Upregulation of cell cycle progression genes (e.g., CDK1, CCNG2, CCPG1). mdpi.com | mdpi.comnih.gov |

| Cell Cycle | Increased proportion of cells in the G0/G1 phase. mdpi.com | Enriched signaling pathways for DNA replication and cell cycle. mdpi.com | mdpi.com |

| Oxidative Stress | Decreased intracellular ROS and MDA levels; increased antioxidant enzyme activity. mdpi.com | - | mdpi.com |

| Mitochondrial Function | Increased mitochondrial membrane potential and intracellular ATP levels. mdpi.com | Downregulation of genes related to mitochondrial biogenesis (e.g., ND1, ND2, COX3). mdpi.com | mdpi.com |

Neuroactive Potential and Receptor Modulation